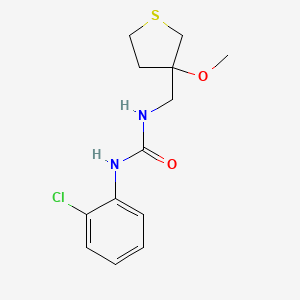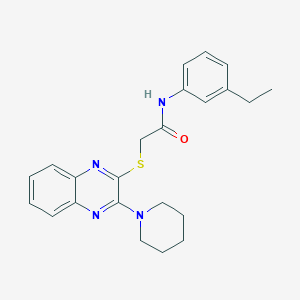
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide, also known as EPTQ, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTQ belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. In
科学的研究の応用
Chemical Synthesis and Characterization
N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide is a compound that can be synthesized and characterized through various chemical processes. Research on similar compounds has shown the potential for creating substances with significant biological activity, such as THRX-198321, which exhibits high affinity and potent activities through multivalent interactions with muscarinic acetylcholine and β2-adrenoceptor agonist moieties (Steinfeld et al., 2011). Furthermore, studies on the structural orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide, showcase the diversity of spatial orientations and their potential applications in the development of novel chemical entities with specific biological functions (Kalita & Baruah, 2010).
Antibacterial and Antiprotozoal Applications
Compounds with structures similar to N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. For instance, a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of such compounds in therapeutic applications (Patel et al., 2017).
Antimalarial Activity
The exploration of quinoxaline derivatives for antimalarial activity is another area of interest. Research into thieno[3,2-c]quinoline-4-yl-amines and related compounds has revealed their potential against malaria, with some derivatives displaying significant in vitro growth inhibition of the malaria parasite Plasmodium falciparum, as well as in vivo activity in Plasmodium vinckei infected mice. This suggests a promising avenue for the development of new antimalarial drugs (Görlitzer et al., 2006).
Anti-cancer Potential
The synthesis of novel quinoxaline derivatives has been linked to anticancer activities. Compounds structurally related to N-(3-ethylphenyl)-2-((3-(piperidin-1-yl)quinoxalin-2-yl)thio)acetamide have shown considerable growth inhibition of human cancer cell lines, including breast cancer cells. This highlights the potential for these compounds in cancer research and therapy development (Harishkumar et al., 2018).
特性
IUPAC Name |
N-(3-ethylphenyl)-2-(3-piperidin-1-ylquinoxalin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-2-17-9-8-10-18(15-17)24-21(28)16-29-23-22(27-13-6-3-7-14-27)25-19-11-4-5-12-20(19)26-23/h4-5,8-12,15H,2-3,6-7,13-14,16H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICZXVZYQKRYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,4R,5R)-4-Fluorobicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2562325.png)
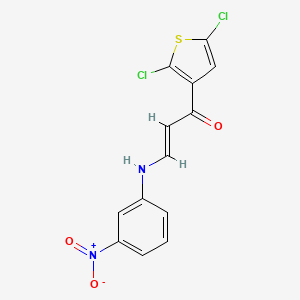

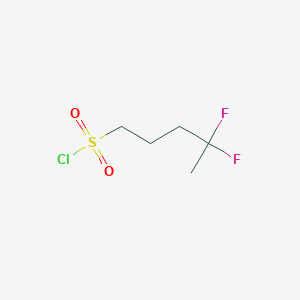
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)
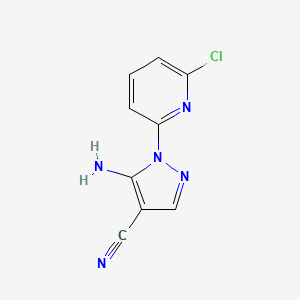
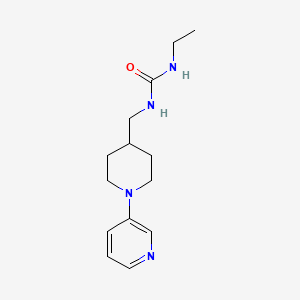
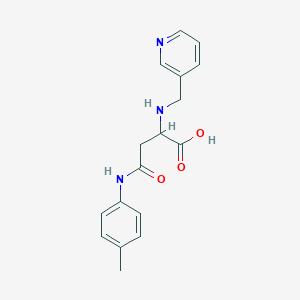
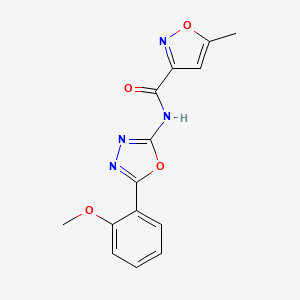
![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)
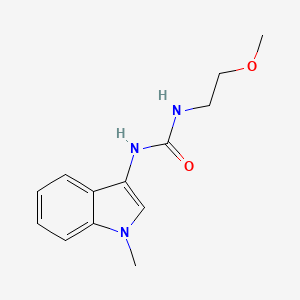
![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)
